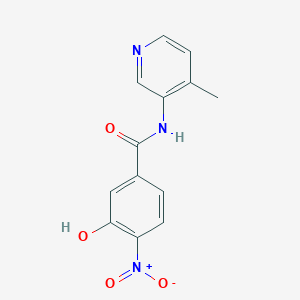![molecular formula C26H28FN3O4 B3010341 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1210600-58-0](/img/structure/B3010341.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide," is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities. For instance, paper discusses the synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which share a piperazinecarboxamide moiety with the compound of interest. Paper explores the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D(3) receptor ligands, indicating the relevance of the arylpiperazine structure in binding to neurological receptors.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the piperazine ring followed by the attachment of various aryl groups to achieve the desired biological activity. In paper , a series of derivatives were synthesized, which suggests that a similar approach could be used for the compound , with specific modifications to incorporate the benzo[d][1,3]dioxol-5-yl and 2,5-dimethylfuran-3-carboxamide moieties.
Molecular Structure Analysis
The molecular structure of the compound likely features multiple functional groups that contribute to its potential biological activity. The piperazine ring is a common feature in pharmaceuticals that can interact with various receptors, as indicated by the affinity for H1 histaminic receptors in paper . The presence of the benzo[d][1,3]dioxol-5-yl group could add to the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The piperazine ring is known to participate in reactions with electrophiles due to the presence of nitrogen atoms. The furan ring could be susceptible to oxidation, and the presence of the fluorophenyl group might affect the compound's electronic properties, potentially influencing its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings could suggest a relatively high lipophilicity, which is important for crossing biological membranes. The specific functional groups present in the compound would influence its solubility, melting point, and stability. The fluorine atom could affect the compound's acidity and basicity, as well as its binding affinity to biological targets, as seen in the derivatives discussed in paper .
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Fluorescent Staining
One significant application area for related compounds involves DNA interaction and fluorescent staining. Hoechst 33258, for instance, known for binding to the minor groove of double-stranded B-DNA, has been widely used as a fluorescent DNA stain due to its ability to penetrate cells and bind specifically to AT-rich sequences. This property makes it invaluable in chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content in plant cell biology. Furthermore, Hoechst derivatives exhibit radioprotective and topoisomerase inhibitory activities, offering a starting point for rational drug design and a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
Another application is in the imaging of amyloid plaques in Alzheimer's disease. Compounds such as [18F]FDDNP and 11C-PIB have been studied for their ability to measure amyloid in vivo in the brains of patients, enabling early detection of Alzheimer's disease. These PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. They play a crucial role in evaluating new antiamyloid therapies (Nordberg, 2008).
Antimicrobial and Anticancer Scaffolds
Furthermore, compounds with a benzoxazinoid structure, similar in some aspects to the core structure of the queried compound, show potential as antimicrobial and anticancer scaffolds. Benzoxazinoids, found in the Poaceae family, exhibit allelopathic properties and defense against microbiological threats. Synthetic derivatives of this backbone have demonstrated potent activity against pathogenic fungi and bacteria, suggesting a scaffold for designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).
Psychoactive Substance Analysis and Toxicity
Additionally, the study of psychoactive substances, including those containing piperazine rings, provides insight into their effects, routes of administration, pharmacology, and toxicity. This research is critical for understanding the emerging threats to public health and security posed by new psychoactive substances (NPS) and for developing effective interventions and treatments (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives are widely used in drug discovery, showing a broad spectrum of therapeutic applications, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This versatility and the ability to modify the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, highlighting the importance of such structures in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4/c1-17-13-20(18(2)34-17)26(31)28-15-23(19-7-8-24-25(14-19)33-16-32-24)30-11-9-29(10-12-30)22-6-4-3-5-21(22)27/h3-8,13-14,23H,9-12,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYVOKYGKCVTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)
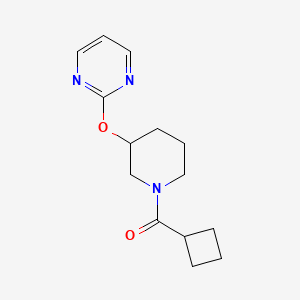

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)
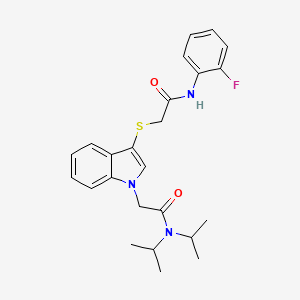
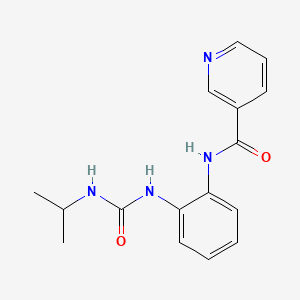
![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)

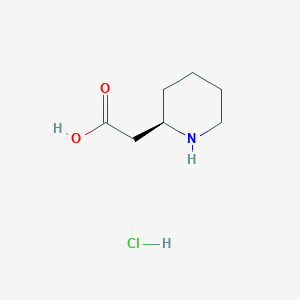
![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)
